molecular formula C9H5NO2 B13967944 Furo[2,3-f][1,3]benzoxazole CAS No. 20419-35-6

Furo[2,3-f][1,3]benzoxazole

Cat. No.: B13967944
CAS No.: 20419-35-6
M. Wt: 159.14 g/mol
InChI Key: JOQBMYSWQKYBBH-UHFFFAOYSA-N
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Description

Furo[2,3-f][1,3]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a furan ring and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with furfural under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-f][1,3]benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzoxazole ring using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Furo[2,3-f][1,3]benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

Furo[2,3-f][1,3]benzoxazole can be compared with other heterocyclic compounds such as benzoxazole, benzothiazole, and benzimidazole. While all these compounds share a similar fused ring system, this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Comparison with Similar Compounds

  • Benzoxazole
  • Benzothiazole
  • Benzimidazole

Furo[2,3-f][1,3]benzoxazole stands out due to its unique structural features and diverse applications, making it a compound of significant interest in various scientific fields.

Properties

CAS No.

20419-35-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-f][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H

InChI Key

JOQBMYSWQKYBBH-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)OC=N3

Origin of Product

United States

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